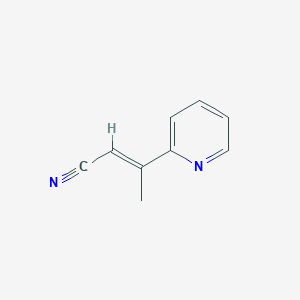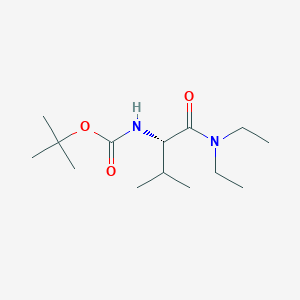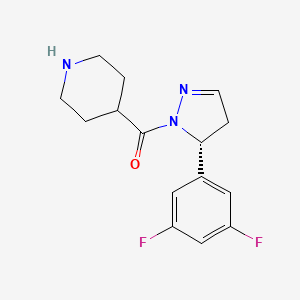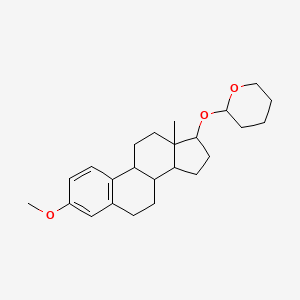
(2E)-3-(Pyridin-2-YL)but-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(Pyridin-2-YL)but-2-enenitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring attached to a but-2-enenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Pyridin-2-YL)but-2-enenitrile typically involves the reaction of pyridin-2-ylmagnesium bromide with but-2-enenitrile under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, with the addition of a catalytic amount of copper(I) iodide to facilitate the Grignard reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purer products.
化学反応の分析
Types of Reactions: (2E)-3-(Pyridin-2-YL)but-2-enenitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated pyridine derivatives.
科学的研究の応用
(2E)-3-(Pyridin-2-YL)but-2-enenitrile has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2E)-3-(Pyridin-2-YL)but-2-enenitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
2-pyridyl aniline
Quinazolinone derivatives
Pyridine-2-carboxaldehyde
2-pyridylmethanol
特性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(E)-3-pyridin-2-ylbut-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-5,7H,1H3/b8-5+ |
InChIキー |
XETFGJPLMRNLMS-VMPITWQZSA-N |
異性体SMILES |
C/C(=C\C#N)/C1=CC=CC=N1 |
正規SMILES |
CC(=CC#N)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)





![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)

![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)
